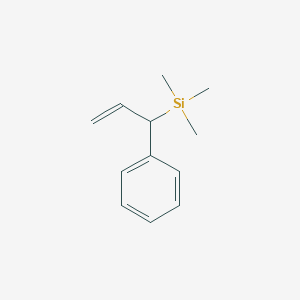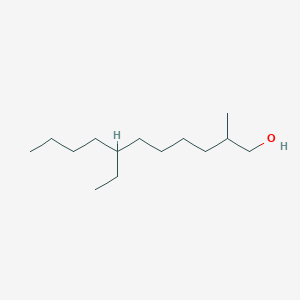
7-Ethyl-2-Methylundecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-2-Methylundecanol is an organic compound with the molecular formula C14H30O and a molecular weight of 214.39 g/mol . It is a type of alcohol that is used in various scientific and industrial applications. The compound is known for its unique structure, which includes an ethyl group and a methyl group attached to an undecanol backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-Ethyl-2-Methylundecanol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylundecanal with ethylmagnesium bromide in the presence of a catalyst . This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced through a multi-step process that includes the hydroformylation of 1-decene to produce undecanal, followed by the addition of ethyl and methyl groups . This process is optimized for high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-2-Methylundecanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include ketones, carboxylic acids, alkanes, and various substituted derivatives .
Scientific Research Applications
7-Ethyl-2-Methylundecanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Ethyl-2-Methylundecanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes to modulate their activity . This interaction can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
2-Methylundecanal: This compound has a similar structure but lacks the ethyl group present in 7-Ethyl-2-Methylundecanol.
7-Ethyl-2-Methylundecan-4-ol: This is a positional isomer with the hydroxyl group located at a different position on the carbon chain.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties . Its combination of ethyl and methyl groups on the undecanol backbone makes it a versatile compound in various applications .
Properties
Molecular Formula |
C14H30O |
|---|---|
Molecular Weight |
214.39 g/mol |
IUPAC Name |
7-ethyl-2-methylundecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-4-6-10-14(5-2)11-8-7-9-13(3)12-15/h13-15H,4-12H2,1-3H3 |
InChI Key |
GWLGHNGTPVNKTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCCCC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


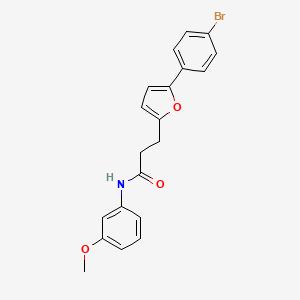
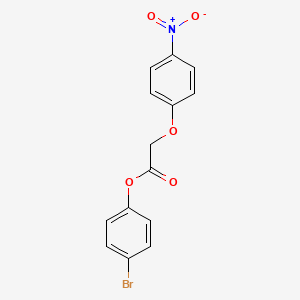
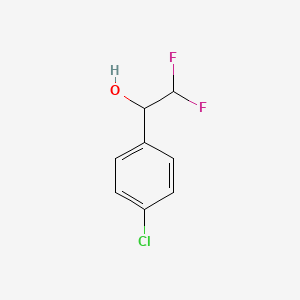
![5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B11949717.png)


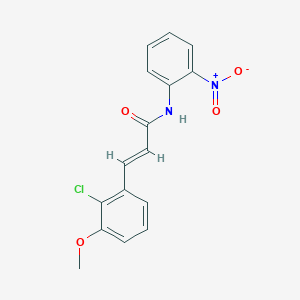
![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)
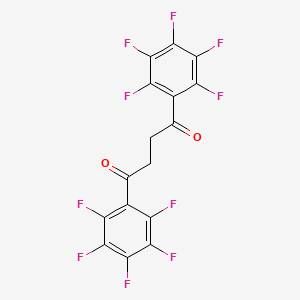



![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)
